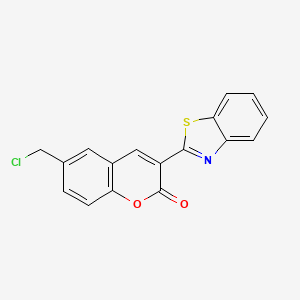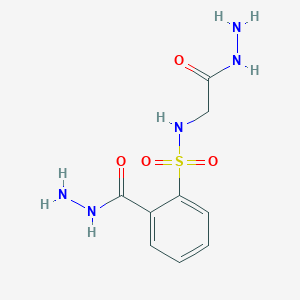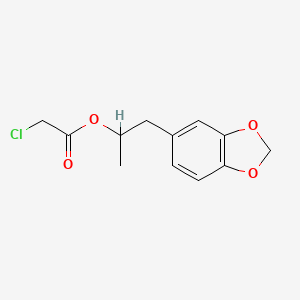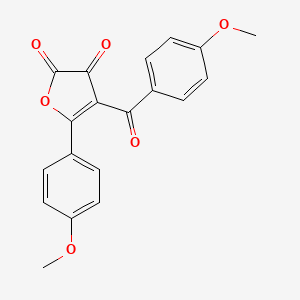
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite is a fluorinated organic compound known for its unique properties, including high thermal stability and low surface energy. These characteristics make it valuable in various industrial and scientific applications, particularly in the fields of surface coatings and nanomaterials.
Métodos De Preparación
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite typically involves the reaction of heptyl sulfurochloridoite with fluorinating agents. Common fluorinating agents include sulfur tetrafluoride and trifluoromethyl hypofluorite. The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s purity and yield .
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. Purification steps, such as distillation or chromatography, are employed to isolate the final product.
Análisis De Reacciones Químicas
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of fluorinated polymers and surfactants, which are essential in creating materials with low surface energy and high chemical resistance.
Biology: The compound’s unique properties make it useful in the development of bio-compatible coatings for medical devices and implants.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and reactivity can be harnessed to improve the efficacy of therapeutic agents.
Industry: It is employed in the production of high-performance lubricants and surface treatments for electronic components
Mecanismo De Acción
The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite exerts its effects involves its interaction with molecular targets through its fluorinated alkyl chain. This interaction can alter the surface properties of materials, leading to enhanced hydrophobicity and chemical resistance. The pathways involved include the formation of stable fluorinated layers on surfaces, which can prevent corrosion and improve material longevity .
Comparación Con Compuestos Similares
Compared to other fluorinated compounds, 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl sulfurochloridoite stands out due to its specific combination of thermal stability and low surface energy. Similar compounds include:
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Used in surface functionalization and nanomaterial synthesis.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Utilized in the preparation of hybrid fluorous monolithic columns for nano-liquid chromatography.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyloxirane: Known for its use in the synthesis of highly conductive composites.
These compounds share similar fluorinated structures but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Propiedades
Número CAS |
254756-56-4 |
|---|---|
Fórmula molecular |
C7H3ClF12O2S |
Peso molecular |
414.60 g/mol |
Nombre IUPAC |
7-chlorosulfinyloxy-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane |
InChI |
InChI=1S/C7H3ClF12O2S/c8-23(21)22-1-3(11,12)5(15,16)7(19,20)6(17,18)4(13,14)2(9)10/h2H,1H2 |
Clave InChI |
OQKPPQMMKGXKDK-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[(E)-1-hydroxy-3-oxo-3-phenylprop-1-en-2-yl]diazenyl]benzonitrile](/img/structure/B14250660.png)


![4-{1-[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]ethyl}benzoic acid](/img/structure/B14250675.png)
![Heptanal, 7-chloro-2-methyl-3-[(triethylsilyl)oxy]-, (2S,3R)-](/img/structure/B14250696.png)

![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![4-Methyl-3-[(6-methyl-1,3-benzothiazol-2-yl)sulfamoyl]benzoic acid](/img/structure/B14250727.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
